molecular formula C11H10O3 B1349069 Methyl 2-oxo-4-phenylbut-3-enoate CAS No. 6395-86-4

Methyl 2-oxo-4-phenylbut-3-enoate

Cat. No. B1349069
CAS RN: 6395-86-4
M. Wt: 190.19 g/mol
InChI Key: ZWDYRZGSCHGREX-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-4-phenylbut-3-enoate” is a chemical compound with the CAS Number: 6395-86-4 . It has a molecular weight of 190.2 and a linear formula of C11H10O3 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-4-phenylbut-3-enoate” is represented by the formula C11H10O3 . The average mass is 190.195 Da and the monoisotopic mass is 190.062988 Da .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-4-phenylbut-3-enoate” is a solid at room temperature . It has a melting point of 117°C .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Methyl 2-oxo-4-phenylbut-3-enoate has been studied for its potential use in the treatment of MRSA (Methicillin-resistant Staphylococcus aureus) infections .
    • Method : The compound is converted into the corresponding CoA adduct in S. aureus cells .
    • Results : The CoA adduct binds to the S. aureus MenB with a Kd value of 2 μM .
  • Organic Chemistry

    • Application : Methyl 2-oxo-4-phenylbut-3-enoate has been used in Diels-Alder reactions .
    • Method : The compound is stable at low temperatures but slowly dimerizes at room temperature through a Diels-Alder reaction .
    • Results : As a result, Methyl 2-oxo-4-phenylbut-3-enoate has been developed as a new dienophile for classical Diels-Alder reactions with 1,3-dienes .

Safety And Hazards

The safety information available indicates that “Methyl 2-oxo-4-phenylbut-3-enoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

methyl 2-oxo-4-phenylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDYRZGSCHGREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342557
Record name methyl 2-oxo-4-phenylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-4-phenylbut-3-enoate

CAS RN

6395-86-4
Record name methyl 2-oxo-4-phenylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 ml of concentrated sulfuric acid are added dropwise to a suspension of 5.9 g (30 mmol) sodium 2-oxo-4-phenylbut-3-enoate (1) (Synth. Commun., (1996), 26(11), 2231) in 100 ml of methanol. The mixture is refluxed for 8 hours and stirred overnight at room temperature. A light insoluble material is filtered off and the filtrate is concentrated to half its volume and poured into 300 ml of water. The pasty solid obtained is extracted with dichloromethane and washed with aqueous 5% sodium hydrogen carbonate solution and then with water. The resulting solution is dried over sodium sulfate. The solvent is evaporated off under vacuum. The residue (4.2 g) is purified by flash chromatography (SiO2, 70/30 CH2Cl2/heptane).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
sodium 2-oxo-4-phenylbut-3-enoate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
BJ Nachtsheim, M Bolte - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The structure of the title compound, C11H10O3, shows pseudo-symmetry. Since the molecule is nearly planar and all non-H atoms lie close to an approximate mirror plane …
Number of citations: 4 scripts.iucr.org
J Lao, X Zhang, J Wang, X Li, M Yan, H Luo - Tetrahedron: Asymmetry, 2009 - Elsevier
… -β-nitrostyrene and (E)-methyl 2-oxo-4-phenylbut-3-enoate. The effect of N–H acidity and … the reaction of (E)-methyl 2-oxo-4-phenylbut-3-enoate. These results suggest that the effect …
Number of citations: 38 www.sciencedirect.com
C ÜNALEROĞLU, S Aytac, B TEMELLİ - HETEROCYCLES, 2007 - avesis.hacettepe.edu.tr
… Metal triflate catalyzed addition reaction of pyrrole to methyl 2-oxo-4-phenylbut-3-enoate and substituted derivatives generated the related novel alkylated pyrroles regioselectively at C(…
Number of citations: 2 avesis.hacettepe.edu.tr
HA Lee, DY Kim - Bulletin of the Korean Chemical Society, 2013 - koreascience.kr
… We initially investigated a reaction system with 1-naphthol (1) and (E)-methyl 2-oxo-4-phenylbut-3-enoate (2a) in the presence of 10 mol % bifunctional organocatalysts (Fig. 1) at room …
Number of citations: 10 koreascience.kr
S Konda, JCG Zhao - Tetrahedron Letters, 2014 - Elsevier
… Using (E)-methyl 2-oxo-4-phenylbut-3-enoate (1a) and dimethyl malonate (2a) as model substrates and several cinchona alkaloid derivatives as catalysts (Fig. 1), we first screened the …
Number of citations: 13 www.sciencedirect.com
J Shen, Q An, D Liu, Y Liu… - Chinese Journal of …, 2012 - Wiley Online Library
… The aldehyde amine 3 reacts with 1d to give a nucleophilic enamine intermediate whilst the (E)-methyl 2-oxo-4-phenylbut-3-enoate (2a) is directed toward the carboxylic acid group by …
Number of citations: 15 onlinelibrary.wiley.com
P Li, SH Chan, ASC Chan… - Advanced Synthesis & …, 2011 - Wiley Online Library
… Thus, we firstly examined the reactions between acyclic ketones and methyl 2-oxo-4-phenylbut-3-enoate (3a). The reactions of 3a and a series of acyclic ketones 4a–f were investigated …
Number of citations: 38 onlinelibrary.wiley.com
AA Kostenko, AS Kucherenko… - Organic & …, 2018 - pubs.rsc.org
… At first, we examined catalysts III–VIII in the model reaction between 5-hydroxy-2-(methoxymethyl)-4H-pyran-4-one 6b and methyl 2-oxo-4-phenylbut-3-enoate 7a under comparable …
Number of citations: 16 pubs.rsc.org
Y Cheng, Y Han, P Li - Organic letters, 2017 - ACS Publications
… We started our investigation by screening a series of chiral phosphine organocatalysts for the model reaction of methyl 2-oxo-4-phenylbut-3-enoate (1aa) with 2-(methoxycarbonyl)allyl …
Number of citations: 60 pubs.acs.org
Q Wang, J Gong, Y Liu, Y Wang, Z Zhou - Tetrahedron, 2014 - Elsevier
… To account for the observed high enantioselectivity of the reaction, a ternary complex of catalyst 3b, ethyl nitroacetate 4, and (E)-methyl 2-oxo-4-phenylbut-3-enoate 5a is proposed as a …
Number of citations: 9 www.sciencedirect.com

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